

Application Notes and Protocols for ATP Disodium Hydrate in Kinase Assays

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Compound of Interest

Compound Name: Adenosine triphosphate disodium hydrate

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Audience: Researchers, scientists, and drug development professionals.

Introduction Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate.^[1] This process, known as phosphorylation, is a fundamental mechanism for regulating the majority of cellular processes, including signal transduction, cell growth, and metabolism.^{[2][3]} Given their critical role, kinases have become major targets for drug development, particularly in oncology.^{[1][2]} Accurate and reliable assays to measure kinase activity are therefore essential for both basic research and high-throughput screening (HTS) of potential inhibitors.^[4]

ATP disodium hydrate is the most common source of ATP used in these assays, serving as the essential co-substrate and energy source for the phosphotransferase reaction. This document provides detailed protocols and application notes for the effective use of ATP disodium hydrate in various kinase assay formats.

ATP Disodium Hydrate: Properties and Preparation

ATP disodium hydrate is a stable, crystalline powder that is highly soluble in water.^[5] Proper handling and preparation are crucial for obtaining reproducible results in kinase assays.

Storage and Stability:

- Powder: Store desiccated at -20°C. The solid form is stable for at least two years with minimal degradation (<0.5% per year).[5]
- Aqueous Solutions: ATP solutions can be stored for several months at -20°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions are stable for about a week at 0°C.

Preparation of ATP Stock Solution:

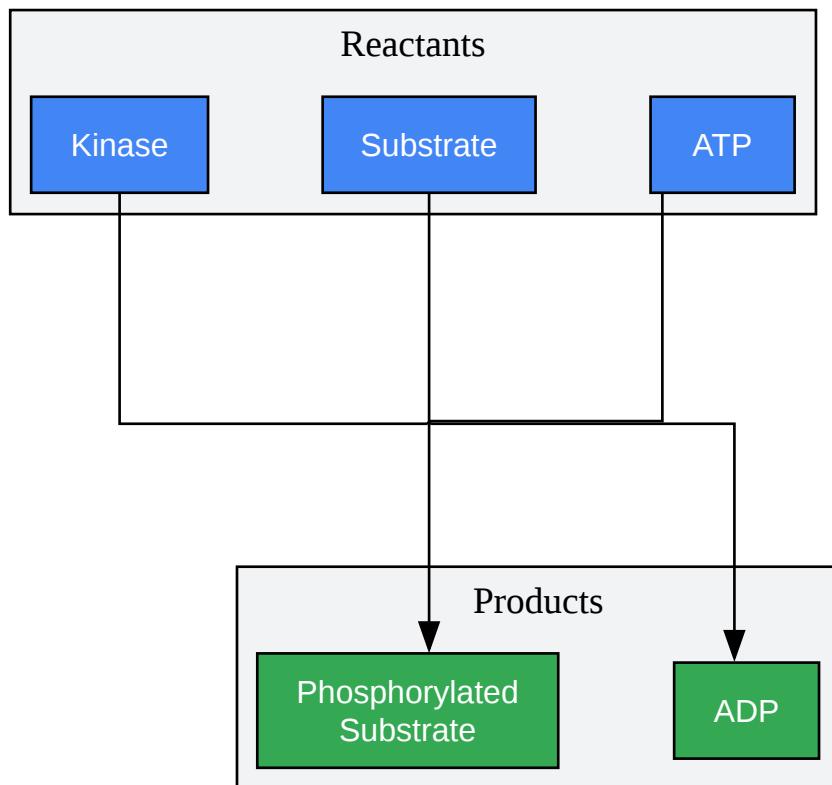
- Weigh out the desired amount of ATP disodium hydrate powder.
- Dissolve in high-purity, nuclease-free water to a convenient stock concentration (e.g., 10 mM). ATP is soluble in water up to 50 mg/mL.[5]
- The initial pH of the solution will be mildly acidic (~3.5).[5] Adjust the pH to 7.0-7.5 using NaOH if required by the assay buffer.
- Determine the precise concentration of the ATP stock by measuring its absorbance at 260 nm (Extinction Coefficient $\epsilon = 15.4 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$ in phosphate buffer at pH 7.0).[5][6]
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

Table 1: Properties of ATP Disodium Hydrate

Property	Value	References
Molecular Formula	$\text{C}_{10}\text{H}_{14}\text{N}_5\text{Na}_2\text{O}_{13}\text{P}_3 \cdot x\text{H}_2\text{O}$	[7]
Molecular Weight	551.14 g/mol (anhydrous)	
Appearance	White to off-white powder	
Solubility (Water)	50-110 mg/mL	[5][8]
Storage Temperature	-20°C	[5][8]

General Principles of Kinase Assays

A kinase assay measures the enzymatic activity of a kinase by detecting either the consumption of ATP or the formation of the phosphorylated substrate and/or adenosine diphosphate (ADP).^{[1][3]} The fundamental reaction is the same across all assay formats.



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Caption: The basic enzymatic reaction catalyzed by a protein kinase.

Key Experimental Parameters

Optimizing reaction conditions is critical for a successful kinase assay. This includes the concentrations of ATP, kinase, and substrate, as well as the buffer composition.

ATP Concentration: The concentration of ATP is a crucial parameter that can significantly affect assay results, especially when screening for inhibitors.^[9]

- **Biochemical (Cell-Free) Assays:** These assays often use ATP concentrations near the Michaelis constant (K_m) of the kinase. This allows for sensitive detection of ATP-competitive inhibitors, as the inhibitor's IC_{50} value will be closer to its inhibition constant (K_i).^[9]

- Cell-Based Assays: It is important to note that intracellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the K_m of most kinases.[9] Therefore, testing inhibitors at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[4]

Table 2: Comparison of ATP Concentrations in Kinase Assays

Assay Type	Typical ATP Concentration	Rationale	References
Radiometric Assays	K_m value (~1-100 μ M)	Maximizes sensitivity for detecting phosphorylation and competitive inhibitors.	[6]
Fluorescence/Luminescence Assays	10 μ M - 200 μ M	Balanced for signal intensity and inhibitor sensitivity.	
Physiological Relevance Assays	1 mM	Mimics intracellular conditions to assess inhibitor potency in a more biological context.	[4]

Kinase Reaction Buffer: A typical kinase reaction buffer maintains the pH and provides necessary cofactors for the enzyme.

Table 3: Typical 5x Kinase Reaction Buffer Components

Component	Concentration (in 5x stock)	Purpose	References
HEPES or Tris-HCl	50-250 mM	Buffering agent to maintain pH (typically 7.4-8.0).	[6][10]
MgCl ₂	50-100 mM	Essential cofactor for ATP binding and catalysis.	[11][10]
DTT	5-50 mM	Reducing agent to maintain kinase cysteine residues in a reduced state.	[11][10]
BSA	0.5-1 mg/mL	Carrier protein to prevent enzyme denaturation and non-specific adsorption.	[11]
Protease/Phosphatase Inhibitors	Varies	Prevents degradation of kinase or substrate (e.g., Benzamidine, Sodium Orthovanadate).	[10]

Experimental Protocols

Below are two common protocols utilizing ATP disodium hydrate for measuring kinase activity.

Protocol 1: Radiolabeled Kinase Assay using [γ -³²P]ATP

This classic method offers high sensitivity and is considered a gold standard for quantifying kinase activity.[10][12] It measures the direct incorporation of a radiolabeled phosphate from [γ -³²P]ATP into a substrate.[11]

Materials:

- Purified kinase
- Peptide or protein substrate
- ATP Disodium Hydrate ("cold" ATP)
- [γ -³²P]ATP ("hot" ATP)
- 5x Kinase Reaction Buffer (see Table 3)
- Termination Solution (e.g., 5x Laemmli sample buffer or phosphoric acid)[10][13]
- SDS-PAGE gels or phosphocellulose paper
- Scintillation counter or phosphorimager

Procedure:

- Prepare Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 30 μ L reaction, combine:
 - 21 μ L Nuclease-free water
 - 6 μ L 5x Kinase Reaction Buffer
 - 1 μ L [γ -³²P]ATP (e.g., 0.01 mCi/ μ L)[10]
 - 2 μ L Substrate (e.g., ~5 mg/mL)[10]

◦ Note: Adjust volumes as needed. Cold ATP is often included in the 5x buffer to achieve the desired final ATP concentration (e.g., 50-250 μ M).[10]
- Initiate Reaction: Add the kinase sample to a chilled microfuge tube. To start the reaction, add the master mix to the kinase. Typical starting amounts for recombinant kinases range from 0.1-1.0 μ g.[10]
- Incubate: Incubate the reaction at 30°C. The incubation time can range from 5 minutes to 1 hour, depending on the kinase's activity.[10][12] A time-course experiment is recommended

for uncharacterized kinases to ensure the reaction is in the linear range.[10]

- Terminate Reaction: Stop the reaction by adding 7.5 μ L of 5x Laemmli sample buffer and heating to 100°C for 2-5 minutes, or by spotting the reaction onto P81 phosphocellulose paper and immersing it in phosphoric acid.[10][12][13]
- Detection and Analysis:
 - SDS-PAGE: Load samples onto an SDS-PAGE gel to separate the substrate from free ATP.[10] Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
 - Phosphocellulose Paper: Wash the paper multiple times to remove unincorporated [γ -³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[6]
- Quantification: Calculate the specific activity of the kinase, typically expressed as nanomoles of phosphate transferred per minute per milligram of kinase (nmol/min/mg).[10]

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This non-radioactive method is well-suited for high-throughput screening.[14] It quantifies kinase activity by measuring the amount of ADP produced, which is converted back to ATP and detected as a luminescent signal.[1][14]

Materials:

- Purified kinase
- Substrate
- ATP Disodium Hydrate (high purity)
- Kinase Reaction Buffer
- ADP-Glo™ Reagent and Kinase Detection Reagent (or similar commercial kit)
- White, opaque multi-well plates (e.g., 384-well)

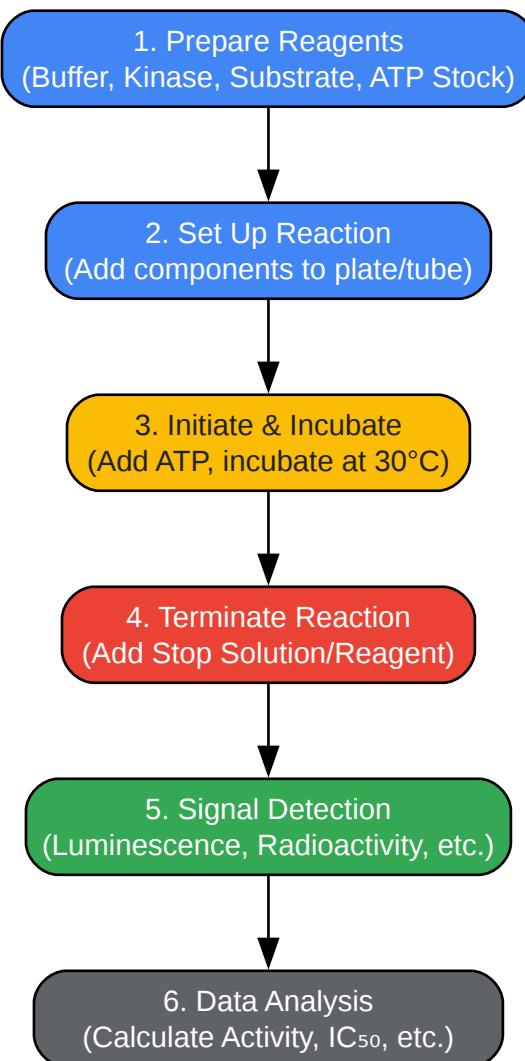
- Luminometer

Procedure:

- Set up Kinase Reaction: In a well of a multi-well plate, prepare the kinase reaction. For a 5-20 μ L reaction:
 - Add kinase, substrate, and any test compounds (e.g., inhibitors).
 - Initiate the reaction by adding ATP to the desired final concentration (e.g., 10-100 μ M).[\[2\]](#)
 - Include "no kinase" controls to measure background signal.[\[2\]](#)
- Incubate: Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for a set period (e.g., 30-60 minutes).[\[2\]](#)[\[14\]](#)
- Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.[\[14\]](#) Incubate for 40 minutes at room temperature.[\[14\]](#)
- Detect ADP: Add Kinase Detection Reagent (typically twice the initial reaction volume). This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.[\[14\]](#) Incubate for 30-60 minutes at room temperature.[\[14\]](#)
- Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus to the kinase activity.[\[14\]](#)

Experimental Workflow and Data Analysis

The general workflow for most kinase assays follows a similar path, from setup to data interpretation.



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Caption: A generalized workflow for performing a kinase activity assay.

Data Analysis:

- Controls: Always include positive controls (active kinase, no inhibitor) and negative controls (no kinase or heat-inactivated kinase) to determine the assay window and background signal.
- Calculating Activity: For quantitative assays, convert the raw signal (e.g., CPM, RLU) into the amount of product formed (ADP or phosphorylated substrate) using a standard curve. Specific activity is then calculated based on the amount of enzyme and reaction time.[\[10\]](#)

- Inhibitor Screening: For inhibitor studies, data is often expressed as percent inhibition relative to a no-inhibitor control. IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the data to a dose-response curve.

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